molecular formula C30H34BrNO3 B1683603 Xenytropium bromide CAS No. 511-55-7

Xenytropium bromide

Cat. No. B1683603
CAS RN: 511-55-7
M. Wt: 536.5 g/mol
InChI Key: KDXSSNBFSJKQMR-QAOGQYQUSA-M
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Description

Xenytropium bromide is a derivative of atropine . It has a molecular weight of 456.61 and its molecular formula is C30H34NO3 . It’s also known by other synonyms such as xenytropium .


Molecular Structure Analysis

The molecular structure of Xenytropium bromide consists of a large organic molecule with a bromine atom. The exact structure can be represented by its molecular formula, C30H34NO3 . More detailed structural analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

Xenytropium bromide has a molecular weight of 536.50 . Its percent composition is C 67.16%, H 6.39%, Br 14.89%, N 2.61%, O 8.95% . More detailed physical and chemical properties such as melting point, boiling point, solubility, and stability would require experimental determination .

Scientific Research Applications

Application in Chronic Obstructive Pulmonary Disease (COPD)

Xenytropium bromide is noted for its application in the management of Chronic Obstructive Pulmonary Disease (COPD). It is a long-acting inhaled anticholinergic agent, primarily used for maintenance treatment of bronchospasm associated with COPD. Tiotropium bromide, for instance, has been found to be a new and effective therapy in patients with COPD. It exhibits kinetic receptor selectivity for the muscarinic M1 and M3 receptors, providing significant improvements in forced expiratory volume, reduction of COPD exacerbations, and improvement in health-related quality of life compared to placebo and other treatments like ipratropium and salmeterol (Koumis & Samuel, 2005).

Bronchodilator Efficacy

Xenytropium bromide has shown effectiveness as a bronchodilator. It is a nonselective anticholinergic agent with a long duration of action, allowing once-daily dosing. Clinical trials have demonstrated that patients receiving tiotropium bromide had significant improvements in various respiratory measurements and a reduction in hospital admissions compared to other treatments, highlighting its bronchodilator efficacy (Rodrigo et al., 1999).

Combination Therapy in Asthma

A combination of ipratropium bromide and salbutamol has been commonly used to treat asthma in children and adolescents. Studies have shown that this combination can significantly reduce the risk of hospital admission compared to salbutamol alone, especially in participants with severe asthma exacerbation. This suggests that xenytropium bromide, as part of a combination therapy, may be effective in managing asthma severity in younger populations (Xu et al., 2020).

Safety and Tolerability

In terms of safety and tolerability, tiotropium bromide (a type of xenytropium bromide) is generally well-tolerated by patients with COPD, with common anticholinergic adverse events such as dry mouth being the most reported side effects. Long-term studies such as the UPLIFT® trial have shown no significant increase in the risk of stroke, and the risk of serious cardiac adverse events was lower with tiotropium bromide than with placebo, indicating its relative safety for long-term use (Keating, 2012).

Cardiovascular Risk Evaluation

There have been concerns about the cardiovascular risks associated with anticholinergic agents in the treatment of COPD. However, studies have shown that there is no real increased risk for death or cardiovascular morbidity during treatment with inhaled anticholinergic agents like tiotropium bromide in patients with COPD. This is supported by results from extensive trials and analyses, although it is recommended that high-risk patients (like those with coronary artery disease or heart failure) should be monitored closely (Cazzola et al., 2010).

properties

IUPAC Name

[8-methyl-8-[(4-phenylphenyl)methyl]-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34NO3.BrH/c1-31(20-22-12-14-24(15-13-22)23-8-4-2-5-9-23)26-16-17-27(31)19-28(18-26)34-30(33)29(21-32)25-10-6-3-7-11-25;/h2-15,26-29,32H,16-21H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXSSNBFSJKQMR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)CC4=CC=C(C=C4)C5=CC=CC=C5.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50965377
Record name 8-[([1,1'-Biphenyl]-4-yl)methyl]-3-[(3-hydroxy-2-phenylpropanoyl)oxy]-8-methyl-8-azabicyclo[3.2.1]octan-8-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50965377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Xenytropium bromide

CAS RN

511-55-7
Record name 8-[([1,1'-Biphenyl]-4-yl)methyl]-3-[(3-hydroxy-2-phenylpropanoyl)oxy]-8-methyl-8-azabicyclo[3.2.1]octan-8-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50965377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Xenytropium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.391
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
K Nádor, P Scheiber, E Kárpáti, K Gröber - Arzneimittel-forschung, 1987 - europepmc.org
… -atropinium bromide (3) as N-isomeric form of xenytropium bromide, (8s)-8-(4-biphenylmethyl)… Xenytropium bromide is more active--16 times on the parasympathic endplate and 8 times …
Number of citations: 3 europepmc.org
S Evangelista - Current pharmaceutical design, 2004 - ingentaconnect.com
… , cyclonium iodide, diponium bromide, emepromium bromide, fenpiverium bromide, fentonium bromide, prifinium bromide, sintropium bromide, tiquizium bromide, xenytropium bromide)…
Number of citations: 113 www.ingentaconnect.com
IKM Morton, JM Hall, IKM Morton, JM Hall - Concise Dictionary of …, 1999 - Springer
… xenytropium bromide [INN] is a quaternary ammonium compound with MUSCARINIC CHOLINOCEPTOR ANTAGONIST activity. It has ANTISPASMODIC activity. xibenolol [INN] is a ~-…
Number of citations: 0 link.springer.com
W Frankhof - Current Medical Research and Opinion, 1988 - Taylor & Francis
… , treated with levothyroxin sodium: 1 for cardiovascular stenosis, treated with propafenone hydrochloride, and 1 for liver and gall bladder disease, treated with xenytropium bromide. …
Number of citations: 7 www.tandfonline.com
X Xanthopterin - 1990 - Springer
~ 1H-f~ Page 1 X Xamoterol, BAN, USAN, INN X-00001 N-[2-[[2-Hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl] -4-morpholinecarboxamide, 9Cl [81801-12-9) OH 0 I (""\ HO …
Number of citations: 0 link.springer.com
G Cavazzutti, L Gagliardi, A Amato, M Profili… - … of Chromatography A, 1983 - Elsevier
In previous worksrJ we studied the action of iodic acid on organic substances, which involves a reaction of either oxidation or Page 1 Journal of Chromatography, 268 (1983) 528-534 …
Number of citations: 11 www.sciencedirect.com
World Health Organization - 2003 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow
K Aono, H Mizusawa, Y Oketani, N Matsuda - Oyo Yakuri, 1970
Number of citations: 2
小枝武美, 森口政英, 畑俊明 - The Japanese Journal of Antibiotics, 1980 - jstage.jst.go.jp
613(65) 第2報 ラットの妊娠前および妊娠初期投与試験 小 枝 武 美 ・森 口 政 英 ・畑 Page 1 May 1980 THE JAPANESE JOURNAL OF ANTIBIOTICS XXXIII-5 613(65) Fosfomycin-Ca塩 の …
Number of citations: 1 www.jstage.jst.go.jp

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